molecular formula C15H11NO3S2 B611030 STF 083010 CAS No. 307543-71-1

STF 083010

Número de catálogo: B611030
Número CAS: 307543-71-1
Peso molecular: 317.4 g/mol
Clave InChI: TVIVJHZHPKNDAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STF-083010 es un compuesto químico conocido por su función como inhibidor específico de la actividad endonucleasa de la enzima 1 alfa que requiere inositol (IRE1α). Se utiliza principalmente en la investigación científica para estudiar la respuesta a proteínas desplegadas (UPR) y sus implicaciones en diversas enfermedades, incluido el cáncer y los trastornos metabólicos .

Aplicaciones Científicas De Investigación

STF-083010 tiene una amplia gama de aplicaciones en la investigación científica:

Análisis Bioquímico

Biochemical Properties

STF-083010 plays a crucial role in biochemical reactions by specifically inhibiting the RNase activity of inositol-requiring enzyme-1 (IRE1) without affecting its kinase activity . This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing the initiation of prolonged UPR. The compound interacts with several biomolecules, including IRE1, XBP1, and other UPR-responsive genes such as GRP78, CHOP, and caspase-3 . By inhibiting IRE1, STF-083010 downregulates the expression of these genes, leading to reduced oxidative stress, inflammation, and apoptosis .

Cellular Effects

STF-083010 has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cell lines, STF-083010 induces growth arrest at either the G1 or G2/M phases and promotes apoptosis . In models of multiple myeloma xenografts under endoplasmic reticulum stress, STF-083010 inhibits IRE1 endonuclease activity and demonstrates significant anti-myeloma activity . Additionally, STF-083010 treatment in rat models of acute renal failure suppresses oxidative stress, inflammation, and apoptosis, leading to improved kidney structure and function .

Molecular Mechanism

The molecular mechanism of STF-083010 involves the specific inhibition of IRE1 RNase activity, which prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . By blocking the prolonged UPR, STF-083010 mitigates cellular stress responses, thereby reducing oxidative stress, inflammation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STF-083010 have been observed to change over time. The compound is stable in its lyophilized form for up to 24 months when stored at room temperature and desiccated . Once reconstituted in solution, STF-083010 should be stored at -20ºC and used within 3 months to prevent loss of potency . Long-term studies have shown that STF-083010 can prevent thioacetamide-induced acute liver injury by reducing reactive oxygen species production and decreasing hepatic inflammation .

Dosage Effects in Animal Models

The effects of STF-083010 vary with different dosages in animal models. In a study involving mice with multiple myeloma xenografts, STF-083010 was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant tumor growth inhibition . In another study, STF-083010 was administered intranasally at a dose of 45 μg/pup in a neonatal hypoxic-ischemic brain injury model, demonstrating therapeutic efficacy . Higher doses of STF-083010 may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

STF-083010 is involved in the metabolic pathways associated with the unfolded protein response. By inhibiting IRE1 RNase activity, STF-083010 prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . Additionally, STF-083010 has been shown to modulate the expression of microRNAs, such as miR-122, which are involved in hepatic inflammation and fibrosis .

Transport and Distribution

STF-083010 is a cell-permeable compound that is transported and distributed within cells and tissues. The compound specifically inhibits IRE1 RNase activity in cells undergoing endoplasmic reticulum stress . STF-083010 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, allowing for effective delivery in laboratory settings . The compound’s distribution within cells is facilitated by its cell-permeable nature, enabling it to reach its target sites and exert its inhibitory effects .

Subcellular Localization

The subcellular localization of STF-083010 is primarily within the endoplasmic reticulum, where it inhibits IRE1 RNase activity and blocks the initiation of prolonged UPR . By targeting the endoplasmic reticulum, STF-083010 effectively disrupts the IRE1-XBP1 axis and reduces the expression of UPR-responsive genes . This localization is critical for the compound’s ability to modulate cellular stress responses and mitigate the effects of endoplasmic reticulum stress .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

STF-083010 se sintetiza mediante una serie de reacciones químicas que implican la condensación de 2-hidroxi-1-naftaldheído con 2-tiofenosulfonamida. La reacción generalmente ocurre en presencia de una base, como el hidróxido de sodio, y un solvente orgánico como el dimetilsulfóxido (DMSO). El producto se purifica posteriormente mediante técnicas de recristalización o cromatografía .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para STF-083010 no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y consistencia. El proceso implica escalar la ruta sintética utilizada en entornos de laboratorio, con pasos adicionales para el control y aseguramiento de la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

STF-083010 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de STF-083010 .

Mecanismo De Acción

STF-083010 ejerce sus efectos inhibiendo específicamente la actividad endonucleasa de IRE1α sin afectar su actividad quinasa. Esta inhibición bloquea el empalme del ARN mensajero de la proteína de unión a la caja X (XBP1), evitando el inicio de la UPR prolongada. Al hacerlo, STF-083010 reduce la expresión de genes sensibles a la UPR y mitiga las respuestas al estrés celular .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

STF-083010 es único en su inhibición selectiva de la actividad endonucleasa de IRE1α sin afectar la actividad quinasa. Esta especificidad lo convierte en una herramienta valiosa para estudiar la UPR y su papel en diversas enfermedades, proporcionando información que otros inhibidores pueden no ofrecer .

Actividad Biológica

STF-083010 is a novel small-molecule inhibitor that specifically targets the Ire1α endonuclease, a critical component of the unfolded protein response (UPR) pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly multiple myeloma (MM) and breast cancer. This article elaborates on the biological activity of STF-083010, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

STF-083010 selectively inhibits the endonuclease activity of Ire1α without affecting its kinase activity. This selective inhibition is crucial as it disrupts the splicing of X-box binding protein 1 (XBP1), a transcription factor that plays a significant role in cell survival and proliferation under stress conditions. The inhibition of XBP1 splicing leads to decreased levels of the active form of XBP1 (sXBP1), which is associated with tumor growth and survival in several malignancies.

Key Findings on Mechanism:

  • Inhibition of XBP1 Splicing : STF-083010 effectively blocked XBP1 splicing induced by various ER stressors, including thapsigargin and tunicamycin, in human MM cells (RPMI 8226) .
  • Selective Cytotoxicity : The compound demonstrated preferential toxicity towards CD138+ MM cells compared to other immune cell populations .

Multiple Myeloma

In studies involving human MM xenografts, STF-083010 exhibited significant antitumor activity. When administered intraperitoneally, it inhibited tumor growth in mice bearing RPMI 8226 xenografts. The treatment resulted in a marked reduction in tumor size and viability, demonstrating both cytostatic and cytotoxic effects .

Breast Cancer

STF-083010 has also been investigated for its role in reversing drug resistance in breast cancer. In tamoxifen-resistant MCF-7 cell lines, co-treatment with STF-083010 restored sensitivity to tamoxifen. This was evidenced by significant reductions in cell viability when both agents were used together compared to single-agent treatments .

Case Study: Multiple Myeloma

A study reported that STF-083010 treatment led to a significant decrease in XBP1 splicing levels and subsequent tumor growth inhibition in MM models. The compound was administered at doses of 60 mg/kg and 30 mg/kg on specified days, resulting in no observable histological toxicity .

Case Study: Breast Cancer

In another study involving MCF7-TAMR cells, mice treated with both tamoxifen and STF-083010 showed smaller tumors compared to control groups. Tumor growth curves indicated significantly slower progression in the combination treatment group, with enhanced apoptotic markers such as Caspase3 positivity observed .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of STF-083010 across different studies:

Study Cancer Type Mechanism Key Findings
Multiple MyelomaInhibition of Ire1α endonucleaseSignificant tumor growth inhibition; selective toxicity to CD138+ cells
Breast CancerInhibition of XBP1 splicingRestored tamoxifen sensitivity; reduced tumor size in xenograft models
Liver InjuryInhibition of IRE1α RNase activityMitigated liver fibrosis; reduced XBP1 splicing levels

Propiedades

Número CAS

307543-71-1

Fórmula molecular

C15H11NO3S2

Peso molecular

317.4 g/mol

Nombre IUPAC

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H

Clave InChI

TVIVJHZHPKNDAQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

SMILES isomérico

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O

SMILES canónico

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

STF-083010;  STF 083010;  STF083010, IRE1 Inhibitor I

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STF-083010
Reactant of Route 2
STF-083010
Reactant of Route 3
STF-083010
Reactant of Route 4
STF-083010
Reactant of Route 5
Reactant of Route 5
STF-083010
Reactant of Route 6
STF-083010

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.